molecular formula C12H15N5O4S B11252320 Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]acetate

Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]acetate

Cat. No.: B11252320
M. Wt: 325.35 g/mol
InChI Key: CUSWUCACPMCSNK-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]acetate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a sulfanyl group, and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]acetate typically involves multiple steps. One common method starts with the preparation of the triazolopyrimidine core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The sulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the ethyl ester moiety through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of advanced techniques such as continuous flow reactors and high-throughput screening can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Mechanism of Action

The mechanism of action of Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]acetate involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The sulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the ethyl ester moiety can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidine Derivatives: Compounds with similar triazolopyrimidine cores but different substituents.

    Sulfonyl Derivatives: Compounds with similar sulfanyl groups but different core structures.

    Ethyl Ester Derivatives: Compounds with similar ethyl ester moieties but different core structures.

Uniqueness

Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]acetate is unique due to its combination of a triazolopyrimidine core, a sulfanyl group, and an ethyl ester moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H15N5O4S

Molecular Weight

325.35 g/mol

IUPAC Name

ethyl 2-[[2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C12H15N5O4S/c1-3-21-10(20)5-13-9(19)6-22-12-16-15-11-14-8(18)4-7(2)17(11)12/h4H,3,5-6H2,1-2H3,(H,13,19)(H,14,15,18)

InChI Key

CUSWUCACPMCSNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C2N1C(=CC(=O)N2)C

Origin of Product

United States

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